molecular formula C11H7N7S2 B11043250 6-(4-Methyl-1,2,3-thiadiazol-5-yl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-Methyl-1,2,3-thiadiazol-5-yl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11043250
M. Wt: 301.4 g/mol
InChI Key: ZXQMHKVAFQJRQB-UHFFFAOYSA-N
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Description

6-(4-METHYL-1,2,3-THIADIAZOL-5-YL)-3-(2-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex heterocyclic compound that features a unique arrangement of nitrogen, sulfur, and carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-METHYL-1,2,3-THIADIAZOL-5-YL)-3-(2-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions that include the formation of intermediate compounds. The process often starts with the preparation of the 1,2,3-thiadiazole and pyridine derivatives, followed by their cyclization to form the triazolothiadiazole core. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

6-(4-METHYL-1,2,3-THIADIAZOL-5-YL)-3-(2-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions, including temperature, solvent, and pH, play a critical role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the compound.

Scientific Research Applications

6-(4-METHYL-1,2,3-THIADIAZOL-5-YL)-3-(2-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-(4-METHYL-1,2,3-THIADIAZOL-5-YL)-3-(2-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with thiadiazole or triazole rings, such as:

  • 1-(2-AMINO-4-METHYL-THIAZOL-5-YL)-ETHANONE
  • 1-(5-METHYL-2-PHENYLAMINO-THIAZOL-4-YL)-ETHANONE
  • 1-(4-METHYL-2-{[5-(2-METHYL-3,5-DINITROPHENYL)-1,3,4-OXADIAZOL-2-YL]AMINO}-1,3-THIAZOL-5-YL)ETHANONE

Uniqueness

What sets 6-(4-METHYL-1,2,3-THIADIAZOL-5-YL)-3-(2-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE apart is its unique combination of thiadiazole and triazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies.

Properties

Molecular Formula

C11H7N7S2

Molecular Weight

301.4 g/mol

IUPAC Name

6-(4-methylthiadiazol-5-yl)-3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C11H7N7S2/c1-6-8(20-17-13-6)10-16-18-9(14-15-11(18)19-10)7-4-2-3-5-12-7/h2-5H,1H3

InChI Key

ZXQMHKVAFQJRQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C2=NN3C(=NN=C3S2)C4=CC=CC=N4

Origin of Product

United States

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